molecular formula C12H13ClN2O2 B1326261 1-Boc-4-chloro-7-azaindole CAS No. 945599-50-8

1-Boc-4-chloro-7-azaindole

Cat. No. B1326261
CAS RN: 945599-50-8
M. Wt: 252.69 g/mol
InChI Key: NILMPLDZXMKZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-chloro-7-azaindole is an organic compound belonging to a family of heterocyclic compounds known as azaindoles. It is a derivative of indole and is composed of a benzene ring, a pyridine ring, and an azaindole ring. It is a colorless crystalline solid that has a melting point of 149-150°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. This compound has a variety of applications in organic and medicinal chemistry, including its use as a reagent in the synthesis of other heterocyclic compounds.

Scientific Research Applications

Synthesis and Diversification

1-Boc-4-chloro-7-azaindole has been utilized in medicinal chemistry, particularly in the synthesis and diversification of 2,4-substituted 7-azaindoles. Methods have been developed for its conversion to various derivatives, such as the corresponding pinacol borate ester, demonstrating its versatility in chemical synthesis (Varnes et al., 2016).

Luminescence and Fluxionality

Research shows that 7-azaindole derivatives, presumably including this compound, exhibit interesting luminescent properties. This has implications for their use in materials science, as their photophysical properties can be explored for various applications (Wu et al., 1999).

Alkynylation in Water

The compound has been used in the study of alkynylation reactions in water. Such reactions are significant in green chemistry, offering environmentally friendly synthesis routes for important chemical structures (Layek et al., 2009).

Microwave-Assisted Synthesis

Microwave heating has been employed to accelerate the synthesis of 7-azaindoles, including this compound derivatives. This method provides a more efficient approach to synthesizing these compounds, which are crucial in medicinal chemistry (Schirok, 2006).

Luminescent Properties and Reactivity

Further studies on 7-azaindole derivatives have explored their luminescent properties and reactivity, particularly in the context of organic light-emitting diodes and their reactivity toward C-H and C-X bonds. This research highlights the potential of these compounds in advanced materials and catalysis (Zhao & Wang, 2010).

Mechanism of Action

Target of Action

The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

This compound interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .

properties

IUPAC Name

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMPLDZXMKZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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